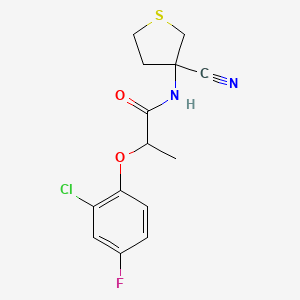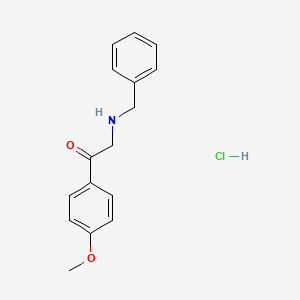
2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride” is a derivative of benzylamine and 4-methoxyphenyl ethanone, with a hydrochloride group attached. It likely belongs to the class of organic compounds known as benzoyl derivatives .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzylamine), an ethanone group (a carbonyl group with a methyl group), and a 4-methoxyphenyl group (a benzene ring with a methoxy group at the 4-position) .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents present. Benzylamines can undergo a variety of reactions, including acylation and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzene rings and the ethanone group could influence its polarity and solubility .Scientific Research Applications
1. Structural Analysis and Molecular Interactions
The compound's structural characteristics and molecular interactions have been a subject of study. For instance, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a structurally related compound, has been analyzed to understand its molecular configuration and interactions within crystal structures. It exhibited a small dihedral angle between the central ethanone fragment and the 4-methoxyphenyl group, suggesting minimal steric hindrance, and the molecule formed chains through C-H⋯N interactions in the crystal lattice (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
2. Reactivity and Synthesis of Derivatives
The compound and its derivatives have been involved in various synthesis reactions, demonstrating their reactivity and potential in creating new chemical entities. For example, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, a related derivative, was used to synthesize p-aminobenzoic acid diamides, showcasing its utility in the formation of novel compounds with potential applications (Agekyan & Mkryan, 2015).
3. Potential in Material Science
Compounds related to 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride have been studied for their properties in material science. The dielectric and thermal properties of methacrylate polymers bearing chalcone side groups, derived from structurally similar compounds, were extensively researched. These studies are critical for understanding the material's behavior in various conditions and its potential applications in the field of advanced materials (Çelik & Coskun, 2018).
4. Involvement in Complex Synthesis Reactions
The compound's related structures have been utilized in complex chemical reactions, forming a basis for synthesizing more complex molecules. For instance, reactions involving N,N′-bis(methoxycarbonyl)-p-benzoquinone diimine and derivatives of 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride led to the formation of various indole derivatives, indicating the compound's versatility and reactivity in organic synthesis (Borisov, Kamanina, & Velikorodov, 2007).
Future Directions
properties
IUPAC Name |
2-(benzylamino)-1-(4-methoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-15-9-7-14(8-10-15)16(18)12-17-11-13-5-3-2-4-6-13;/h2-10,17H,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQWORIWOPEKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

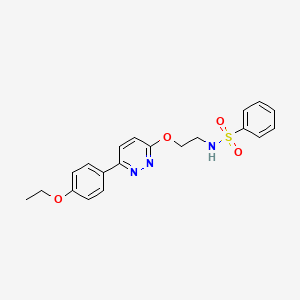
![3-[2-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2588091.png)
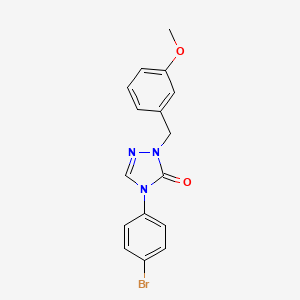
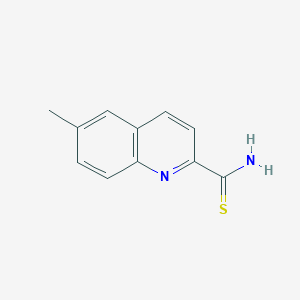
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2588094.png)
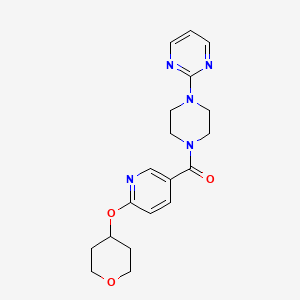
![3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-propan-2-ylbenzenesulfonamide](/img/structure/B2588097.png)
![1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2588099.png)

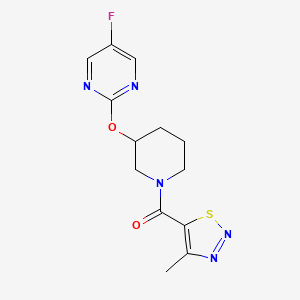
![3-((2E)but-2-enyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2588107.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2588109.png)

